molecular formula C17H16N6O4 B14638903 3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile CAS No. 52301-72-1

3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile

Cat. No.: B14638903
CAS No.: 52301-72-1
M. Wt: 368.3 g/mol
InChI Key: XFZZDPOABZHHOS-UHFFFAOYSA-N
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Description

3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile is a complex organic compound characterized by the presence of a diazenyl group attached to a dinitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile typically involves a multi-step process. One common method includes the diazotization of 2,4-dinitroaniline followed by coupling with an appropriate phenyl ethylamine derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The diazenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propanenitrile, 3-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]
  • Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]

Uniqueness

3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile is unique due to its specific diazenyl and dinitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in scientific research and industrial processes.

Properties

CAS No.

52301-72-1

Molecular Formula

C17H16N6O4

Molecular Weight

368.3 g/mol

IUPAC Name

3-[2-[4-[(2,4-dinitrophenyl)diazenyl]phenyl]ethylamino]propanenitrile

InChI

InChI=1S/C17H16N6O4/c18-9-1-10-19-11-8-13-2-4-14(5-3-13)20-21-16-7-6-15(22(24)25)12-17(16)23(26)27/h2-7,12,19H,1,8,10-11H2

InChI Key

XFZZDPOABZHHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCCC#N)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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